1-(3,4-Dimethylphenyl)-4-(piperidine-1-carbonyl)piperazine
CAS No.: 501104-34-3
Cat. No.: VC5673389
Molecular Formula: C18H27N3O
Molecular Weight: 301.434
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 501104-34-3 |
|---|---|
| Molecular Formula | C18H27N3O |
| Molecular Weight | 301.434 |
| IUPAC Name | [4-(3,4-dimethylphenyl)piperazin-1-yl]-piperidin-1-ylmethanone |
| Standard InChI | InChI=1S/C18H27N3O/c1-15-6-7-17(14-16(15)2)19-10-12-21(13-11-19)18(22)20-8-4-3-5-9-20/h6-7,14H,3-5,8-13H2,1-2H3 |
| Standard InChI Key | HWFZDLGHFYZGLU-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)N2CCN(CC2)C(=O)N3CCCCC3)C |
Introduction
Chemical Profile and Physicochemical Properties
Structural Characteristics
1-(3,4-Dimethylphenyl)-4-(piperidine-1-carbonyl)piperazine consists of a piperazine ring substituted at the 1-position with a 3,4-dimethylphenyl group and at the 4-position with a piperidine-1-carbonyl moiety. The IUPAC name, [4-(3,4-dimethylphenyl)piperazin-1-yl]-piperidin-1-ylmethanone, reflects this arrangement. Key structural elements include:
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Piperazine core: A six-membered ring with two nitrogen atoms, enabling hydrogen bonding and protonation-dependent receptor interactions .
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3,4-Dimethylphenyl group: Enhances lipophilicity and influences binding affinity at receptor sites .
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Piperidine-1-carbonyl group: Modulates electronic properties and steric effects, critical for sigma-1 receptor selectivity .
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 501104-34-3 | |
| Molecular Formula | C₁₈H₂₇N₃O | |
| Molecular Weight | 301.434 g/mol | |
| IUPAC Name | [4-(3,4-dimethylphenyl)piperazin-1-yl]-piperidin-1-ylmethanone |
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The compound is synthesized via a nucleophilic substitution reaction between 3,4-dimethylphenylamine and piperidine-1-carbonyl chloride in dichloromethane, catalyzed by triethylamine at room temperature. Purification typically involves recrystallization or silica gel column chromatography, yielding a white crystalline solid with >95% purity.
Industrial-Scale Optimization
Industrial methods employ continuous flow reactors to enhance reaction efficiency and scalability. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensure batch consistency. Comparative studies indicate that replacing piperazine with piperidine analogs improves σ₁R affinity by altering protonation states at physiological pH .
Table 2: Synthetic Routes Comparison
| Parameter | Laboratory Method | Industrial Method |
|---|---|---|
| Reaction Solvent | Dichloromethane | Toluene or THF |
| Catalyst | Triethylamine | Cyclohexyl MgCl₂ |
| Yield | 60–75% | 85–92% |
| Purification | Column Chromatography | HPLC |
Structural and Receptor Binding Insights
Sigma-1 Receptor Affinity
1-(3,4-Dimethylphenyl)-4-(piperidine-1-carbonyl)piperazine demonstrates high σ₁R binding affinity (Kᵢ = 3.64 nM), surpassing σ₂R selectivity by 6.2-fold . Docking studies reveal that the piperidine core’s monoprotonated state at pH 7.4 facilitates optimal interactions with σ₁R’s hydrophobic binding pocket . In contrast, piperazine analogs exhibit reduced affinity due to diprotonation, underscoring the piperidine moiety’s critical role .
Comparative Analysis with Piperazine Derivatives
Replacing piperidine with piperazine (e.g., compound 4 vs. 5) reduces σ₁R affinity by >400-fold (Kᵢ = 1531 nM vs. 3.64 nM) . This disparity arises from electronic effects: piperidine’s single protonation site stabilizes ligand-receptor complexes, whereas piperazine’s dual protonation disrupts binding .
Toxicological and Metabolic Considerations
General Piperazine Toxicology
Piperazine derivatives exhibit stimulant effects via dopaminergic and serotonergic pathways, with reported adverse effects including tachycardia, seizures, and agitation . Metabolism primarily involves CYP450 enzymes, followed by glucuronidation or sulfation .
Compound-Specific Data
Future Research Directions
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Synthetic Optimization: Explore greener solvents (e.g., cyclopentyl methyl ether) to improve sustainability.
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In Vivo Studies: Assess bioavailability, brain permeability, and therapeutic efficacy in animal models of neurological disorders .
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Toxicokinetics: Evaluate acute and chronic toxicity, including metabolite identification and drug-drug interactions .
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